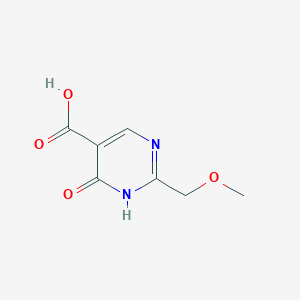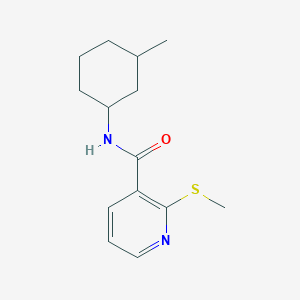
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as NS-309, is a selective and potent activator of small conductance Ca2+-activated K+ channels (SK channels). SK channels play a crucial role in regulating neuronal excitability and synaptic transmission, making NS-309 an important tool for studying the underlying mechanisms of neurological disorders.
Wirkmechanismus
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide acts by binding to the calmodulin-binding site of SK channels, leading to an increase in channel activity and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in a decrease in neuronal excitability and neurotransmitter release, ultimately leading to the observed physiological effects.
Biochemical and Physiological Effects
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of synaptic plasticity, neuronal firing, and neurotransmitter release. It has also been shown to modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide is a highly selective and potent activator of SK channels, making it an ideal tool for studying the role of these channels in various physiological and pathological conditions. However, its effects on other ion channels and potential off-target effects should be carefully considered when interpreting experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is the development of more selective SK channel activators with improved pharmacokinetic properties. Another area of interest is the investigation of the role of SK channels in other neurological and psychiatric disorders, such as Alzheimer's disease and depression. Finally, the use of N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide in combination with other drugs or therapies may hold promise for the treatment of various disorders.
Synthesemethoden
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting with 3-methylcyclohexanone and 2-bromopyridine. The final step involves the reaction of the intermediate with methylthioamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively used in scientific research to study the role of SK channels in various physiological and pathological conditions. It has been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and epilepsy. N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been studied in the context of pain and anxiety disorders, as well as in the regulation of cardiovascular function.
Eigenschaften
IUPAC Name |
N-(3-methylcyclohexyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-5-3-6-11(9-10)16-13(17)12-7-4-8-15-14(12)18-2/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCUTRVFLWLERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)
![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
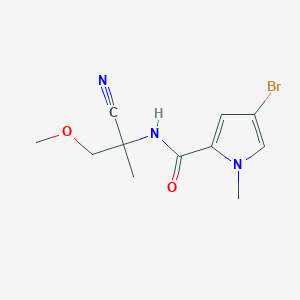
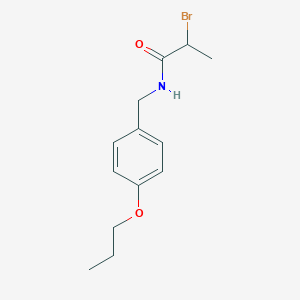
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)
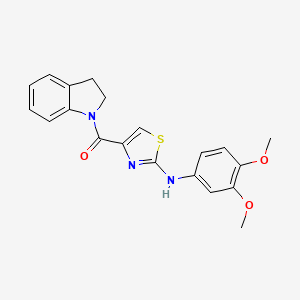
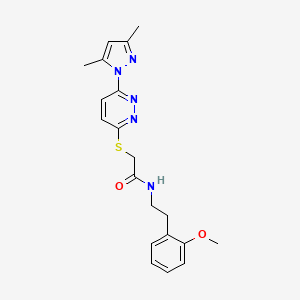
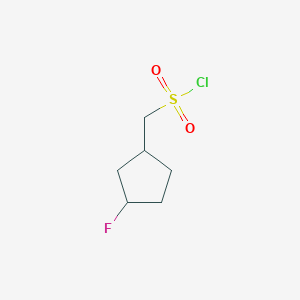
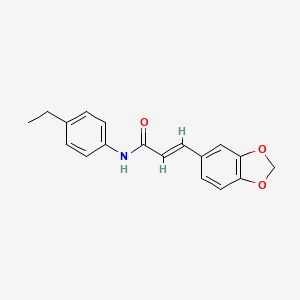
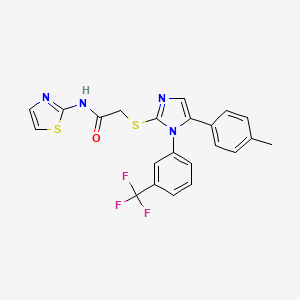
![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)
